molecular formula C32H43ClN2O9 B1665512 美登素丁酸酯 CAS No. 66547-09-9

美登素丁酸酯

货号: B1665512
CAS 编号: 66547-09-9
分子量: 635.1 g/mol
InChI 键: WLKHTIAFMSHJLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Maytansinol butyrate is a synthetic derivative of maytansinol, modified by the addition of a butyrate group, and is being explored for its potential in cancer therapy research. Maytansinol itself is derived from the plant Maytenus serratifolia and is a precursor to maytansinoids, which are known for their ability to bind to tubulin and disrupt microtubule dynamics.

Scientific Research Applications

Maytansinol butyrate functions primarily as a microtubule inhibitor, interacting with tubulin and preventing its polymerization, which leads to cell cycle arrest in cancer cells. This mechanism is similar to that of other microtubule-targeting agents like paclitaxel and vincristine.

Potential Applications:

  • Cancer Therapy Research Maytansinol butyrate and its derivatives induce apoptosis in cancer cells by disrupting microtubule function. It has shown promise in killing cancer cells in laboratory studies and animal models.
  • Combination Cancer Therapy Maytansinol enhances the effect of radiation in both Drosophila and human cancer cells . Combination therapy, where two or more agents are applied, is more effective than single therapies for combating cancer .

Selectivity and Efficacy

Butyrate, a short-chain fatty acid produced by bacteria in the colon, has anticancer activities . It can inhibit histone deacetylases (HDACs), inactivating oncogenic signaling pathways in cancerous cells, such as the MAPK1 and SMAD3 pathways . Butyrate also acts as a ligand for G protein-coupled receptor 109a (GPR109a) in cancerous cells, regulating tumor growth . Maytansinol enhances the effect of radiation in both Drosophila and human cancer cells . The effect of maytansinol is p53 dependent in Drosophila cells and human cancer cells .

Maytansinol Derivatives in Targeted Cancer Therapies

Maytansinoids have shown promise in targeted cancer therapies due to their ability to bind to tubulin and disrupt microtubule dynamics. Antibody-drug conjugates (ADCs) enhance cancer cell-killing activity through conjugation to potent cytotoxic payloads . Intracellular release of active maytansinoid can occur via proteolysis of the antibody moiety or reduction of a disulfide bond .

Impact on Gut Microbiota and Immune Response

Restoration of gut microbial butyrate enhances CD8+ T cell cytotoxicity via GPR109A/HOPX, inhibiting gastric cancer carcinogenesis .

Examples of Maytansinoid Use

CompoundStructure TypeMechanism of ActionClinical Use
MaytansinolNatural productMicrotubule inhibitionResearch
MaytansineSemi-syntheticMicrotubule inhibitionCancer therapy
PaclitaxelNatural productMicrotubule stabilizationBreast and ovarian cancers
VincristineNatural productMicrotubule inhibitionLeukemias and lymphomas

生化分析

Biochemical Properties

Maytansinol butyrate plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This interaction disrupts the microtubule dynamics necessary for cell division, leading to cell cycle arrest and apoptosis . The compound also interacts with various enzymes and proteins involved in cell signaling pathways, such as kinases and phosphatases, further influencing cellular functions .

Cellular Effects

Maytansinol butyrate exerts profound effects on various types of cells and cellular processes. It primarily targets rapidly dividing cancer cells, causing mitotic arrest and subsequent cell death. The compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis . Additionally, maytansinol butyrate affects gene expression by modulating the activity of transcription factors and histone deacetylases, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of maytansinol butyrate involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition disrupts the formation of the mitotic spindle, essential for chromosome segregation during cell division . The compound also induces the formation of tubulin aggregates, further impairing microtubule function . Additionally, maytansinol butyrate modulates gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of maytansinol butyrate change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that maytansinol butyrate maintains its cytotoxic effects on cancer cells over extended periods, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of maytansinol butyrate vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, maytansinol butyrate can cause adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing severe side effects .

Metabolic Pathways

Maytansinol butyrate is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion . Maytansinol butyrate also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, maytansinol butyrate is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mediated by specific transporters such as monocarboxylate transporter 1 (MCT-1) . Once inside the cell, maytansinol butyrate can bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

Maytansinol butyrate exhibits specific subcellular localization, which is crucial for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . It can also be found in the nucleus, where it modulates gene expression by inhibiting histone deacetylases . The subcellular localization of maytansinol butyrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

化学反应分析

反应类型

美登素丁酸酯会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应生成的主要产物包括美登素的各种衍生物,例如酯、酮和醛 .

生物活性

Maytansinol butyrate is a derivative of maytansine, a potent antitumor agent known for its ability to inhibit tubulin polymerization. This compound has garnered attention in cancer research due to its promising biological activity against various cancer cell lines and its potential application in targeted therapies, particularly in antibody-drug conjugates (ADCs).

Maytansinol butyrate has the molecular formula C32H43ClN2O9C_{32}H_{43}ClN_2O_9 and is characterized by its lipophilic nature, which enhances its cellular uptake and bioavailability. The compound is structurally related to maytansine, which has been extensively studied for its cytotoxic properties.

The primary mechanism of action for maytansinol butyrate involves the inhibition of microtubule assembly. By binding to tubulin, it disrupts the normal function of the mitotic spindle during cell division, leading to apoptosis in rapidly dividing cancer cells. This mechanism is similar to that of other microtubule-targeting agents like paclitaxel and vincristine.

In Vitro Studies

Research indicates that maytansinol butyrate exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines.
  • IC50 Values : The IC50 values for maytansinol butyrate range from 10 nM to 60 nM, demonstrating potent activity comparable to other established chemotherapeutics .

In Vivo Studies

In preclinical animal models, maytansinol butyrate has demonstrated substantial antitumor effects:

  • Xenograft Models : In studies involving xenograft models of human tumors, treatment with maytansinol butyrate resulted in significant tumor regression and improved survival rates compared to control groups .
  • Combination Therapies : When used in combination with other chemotherapeutic agents, such as idarubicin and cytarabine, maytansinol butyrate enhanced the overall antitumor efficacy, indicating potential for synergistic effects .

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells treated with maytansinol butyrate showed a marked increase in apoptosis markers compared to untreated controls. The combination with trastuzumab further enhanced the apoptotic response.
  • Leukemia Treatment : In K562 leukemia models, maytansinol butyrate combined with rhPDCD5 protein significantly increased apoptosis rates and reduced tumor burden, suggesting its role as a promising agent in leukemia therapy .

Pharmacokinetics

The pharmacokinetic profile of maytansinol butyrate indicates favorable absorption and distribution characteristics due to its lipophilicity:

  • Absorption : Rapid absorption following intravenous administration.
  • Distribution : High tissue penetration observed in tumor models.
  • Elimination : Primarily metabolized by the liver with renal excretion of metabolites.

Safety and Toxicity

While maytansinol butyrate exhibits potent antitumor activity, safety profiles are critical:

  • Toxicity Profile : Preclinical studies have indicated dose-limiting toxicities primarily related to hematological effects and gastrointestinal disturbances. Ongoing research aims to optimize dosing regimens to minimize these side effects while maximizing therapeutic efficacy .

属性

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHTIAFMSHJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66547-09-9
Record name 2'-De(acetylmethylamino)-2'-methylmaytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansinol butyrate
Reactant of Route 2
Maytansinol butyrate
Reactant of Route 3
Reactant of Route 3
Maytansinol butyrate
Reactant of Route 4
Reactant of Route 4
Maytansinol butyrate
Reactant of Route 5
Maytansinol butyrate
Reactant of Route 6
Reactant of Route 6
Maytansinol butyrate
Customer
Q & A

Q1: What is the primary molecular target of Maytansinol butyrate and how does it exert its antitumor effects?

A1: Maytansinol butyrate primarily targets tubulin, a protein crucial for microtubule formation. [] Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin at a site distinct from other antimitotic agents like Vinblastine, Maytansinol butyrate disrupts microtubule assembly and dynamics, ultimately leading to mitotic arrest and cell death. [, ]

Q2: What is the molecular formula and weight of Maytansinol butyrate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of Maytansinol butyrate, they do mention its chemical modifications and derivatives. For example, the synthesis of 3-epimaytansinoids from Maytansinol butyrate is described, suggesting a complex structure with multiple modifiable sites. [] To obtain the precise molecular formula and weight, consult chemical databases or the original research articles describing its isolation and characterization.

Q3: How do structural modifications of Maytansinol butyrate impact its activity?

A4: Research indicates that even minor structural changes in Maytansinol butyrate can significantly affect its biological activity. For example, hydroxylation at the C15, C26, or acyl moiety at the C3 position significantly reduces antitubulin activity, while demethylation at the -NCH3 group on C18 has a milder effect. [] This highlights the importance of the specific stereochemistry and functional groups present in the Maytansinol butyrate molecule for its interaction with tubulin and its antitumor effects.

Q4: Have any analogs of Maytansinol butyrate been synthesized and what are their characteristics?

A5: Yes, several semi-synthetic Maytansinol butyrate analogs, particularly those with variations in the acyl group at the C3 position, have been synthesized and evaluated. [] Some analogs with straight-chain aliphatic acyl, cycloalkanecarbonyl, or phenylacetyl groups at C3, and those with 2-(N-acetyl-N-methyl)aminohexanoyl or (2-(N-acetyl-N-methyl)aminophenylpropionyl groups showed potent antitumor activity comparable to Maytansinol butyrate. Notably, a phenylglycinate analog demonstrated a broader effective dose range against B16 melanoma and P388 leukemia in mice than Maytansinol butyrate itself. []

Q5: Are there any natural compounds that share structural similarities with Maytansinol butyrate and exhibit similar biological activity?

A6: Yes, Rhizoxin, a macrolide antibiotic, shares some structural similarities with Maytansinol butyrate and also exhibits potent antitumor activity by inhibiting tubulin polymerization. [, , ] Interestingly, studies with Rhizoxin-resistant mutants of Aspergillus nidulans, which have a single amino acid alteration in their β-tubulin gene, show cross-resistance to Maytansinol butyrate, suggesting that these compounds share a similar binding site on tubulin. [, ]

Q6: What is the origin of the "glycolate" unit incorporated into the structure of Maytansinol butyrate during its biosynthesis?

A7: Research using isotope-labeled precursors indicates that the "glycolate" unit in Maytansinol butyrate originates from 1,3-bisphosphoglycerate, not from hydroxypyruvate or TCA cycle intermediates. [] The C-1 of 1,3-bisphosphoglycerate becomes the thioester carbonyl group (and subsequently C-1 of the "glycolate" unit), while its C-3 is lost during Claisen condensation on the polyketide synthase (PKS) involved in its biosynthesis. []

Q7: What are the potential applications of Maytansinol butyrate in medicine?

A9: Given its potent antitumor activity, Maytansinol butyrate holds significant promise as a lead compound for developing novel anticancer therapeutics. [, , , ] Its ability to target tubulin and disrupt microtubule dynamics makes it an attractive candidate for targeting rapidly dividing cancer cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。